REACTION_SMILES
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[C:23]([BH3-:24])#[N:25].[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][N:9]=[CH:10][C:11]1([C:19](=[O:20])[OH:21])[CH2:12][CH:13]([CH2:15][CH2:16][CH2:17][CH3:18])[CH2:14]1.[CH3:22].[CH3:27][OH:28].[Na+:26]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][NH:9][CH2:10][C:11]1([C:19](=[O:20])[OH:21])[CH2:12][CH:13]([CH2:15][CH2:16][CH2:17][CH3:18])[CH2:14]1
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCC1CC(C=NOCc2ccccc2)(C(=O)O)C1
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Name
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[CH3]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[CH3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCC1CC(CNOCc2ccccc2)(C(=O)O)C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |